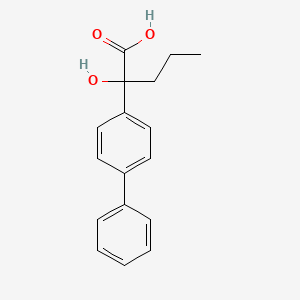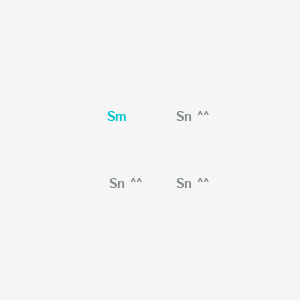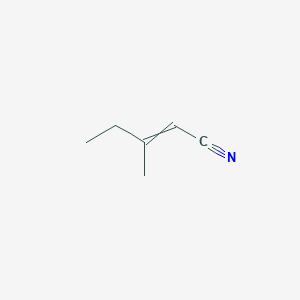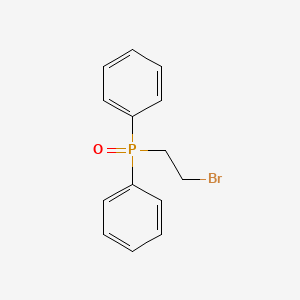![molecular formula C10H7BrO B14734516 7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene CAS No. 5904-41-6](/img/structure/B14734516.png)
7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene is a chemical compound with the molecular formula C10H7BrO. It is a derivative of 11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene, which is a bicyclic compound containing an oxygen atom in its structure. The presence of a bromine atom in the 7th position adds unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene typically involves the bromination of 11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH may yield 7-hydroxy-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene, while oxidation with KMnO4 may produce a carboxylic acid derivative.
Applications De Recherche Scientifique
7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. Additionally, the bicyclic structure provides rigidity, which can enhance its selectivity for certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: The parent compound without the bromine atom.
7-Chloro-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A similar compound with a chlorine atom instead of bromine.
7-Iodo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A similar compound with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. This makes it distinct from its analogs with different halogen atoms.
Propriétés
Numéro CAS |
5904-41-6 |
|---|---|
Formule moléculaire |
C10H7BrO |
Poids moléculaire |
223.07 g/mol |
Nom IUPAC |
2-bromo-11-oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C10H7BrO/c11-9-6-3-5-8-4-1-2-7-10(9)12-8/h1-7H |
Clé InChI |
WASGVLGRGORBIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=CC=CC(=C1)O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate](/img/structure/B14734440.png)
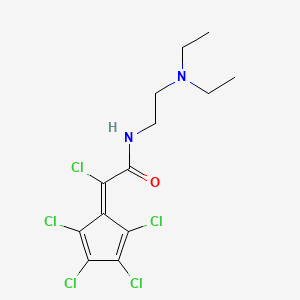
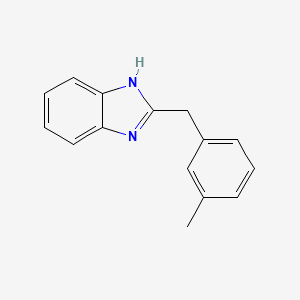
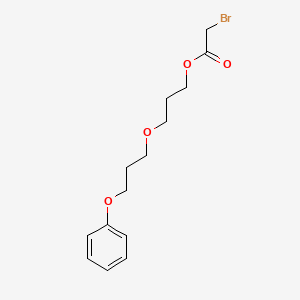

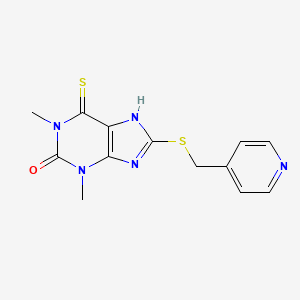
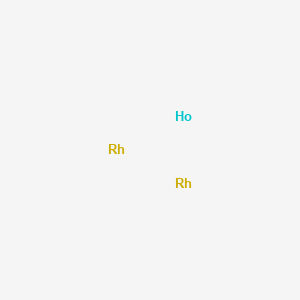

![1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol](/img/structure/B14734481.png)

